N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. The pyrazole ring can be synthesized through the condensation of hydrazine with β-diketones or β-ketoesters. The pyridine ring can be constructed using the Chichibabin pyridine synthesis or the Hantzsch pyridine synthesis. The final step involves coupling the pyrazole and pyridine derivatives with the piperidine and prop-2-yn-1-yl groups under specific reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or pyridines.
Addition: Formation of new carbon-carbon bonds.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its biological activity has been explored in studies related to antileishmanial and antimalarial properties.
Industry: Use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring and are known for their diverse pharmacological effects.
Pyridine derivatives: Compounds containing the pyridine ring are often used in pharmaceuticals and agrochemicals.
Piperidine derivatives: Piperidine-containing compounds are common in medicinal chemistry due to their biological activity.
Uniqueness: N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications.
This compound represents a versatile and valuable tool in scientific research, with potential applications across multiple disciplines. Its synthesis, reactivity, and applications make it an important subject of study for chemists and researchers alike.
Properties
IUPAC Name |
N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-4-9-24-10-7-18(8-11-24)20(26)22-14-17-5-6-19(21-13-17)25-16(3)12-15(2)23-25/h1,5-6,12-13,18H,7-11,14H2,2-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIAWMISHGMWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)CNC(=O)C3CCN(CC3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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